BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Fluoro-2-methylpyridin-3-amine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridin-3-amine

cat. No.: 82724910

An In-depth Technical Guide to 5-Fluoro-2-methylpyridin-3-amine
CAS Number: 1256835-55-8

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylpyridin-3-
amine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and
professionals in drug development. The document details the compound's physicochemical
properties, synthesis protocols, and its critical role as a versatile building block in medicinal
chemistry, particularly in the development of kinase inhibitors.

Physicochemical and Safety Data

5-Fluoro-2-methylpyridin-3-amine is a functionalized pyridine derivative whose unique
substitution pattern makes it a valuable intermediate in the synthesis of complex
pharmaceutical compounds. The introduction of a fluorine atom can significantly modulate a
molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2724910?utm_src=pdf-interest
https://www.benchchem.com/product/b2724910?utm_src=pdf-body
https://www.benchchem.com/product/b2724910?utm_src=pdf-body
https://www.benchchem.com/product/b2724910?utm_src=pdf-body
https://www.benchchem.com/product/b2724910?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2724910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Reference(s)
CAS Number 1256835-55-8 [1]

Molecular Formula CeH7FN:2

Molecular Weight 126.13 g/mol

Appearance Solid

Purity >97% to =98% (typical)

Synonyms 3-Amino-5-fluoro-2-

methylpyridine

Table 2: Hazard and Precautionary Information (Based on related aminopyridine compounds)

Category Information
Signal Word Warning
Pictogram GHSO07 (Exclamation Mark)

Hazard Statements

H315: Causes skin irritation.H319: Causes
serious eye irritation.H335: May cause

respiratory irritation.

Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.P280: Wear
protective gloves/eye protection/face
protection.P302+P352: IF ON SKIN: Wash with
plenty of water.P305+P351+P338: IF IN EYES:
Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Storage

Store under an inert atmosphere (Nitrogen or
Argon) at 2-8 °C.

Synthesis and Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.medchemexpress.com/5-fluoro-2-methylpyridin-3-amine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2724910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The synthesis of 5-Fluoro-2-methylpyridin-3-amine can be achieved through a multi-step
process. A representative synthetic route involves the reduction of a nitropyridine precursor
followed by a halogen exchange reaction. The following protocols are adapted from established
methods for analogous compounds.

Step 1: Amination Step 2: Methylation

2-Chloro-5-fluoro-3-nitropyridine 5-Fluoro-2-methylpyridin-3-amine

Representative Synthesis Workflow

Click to download full resolution via product page

Caption: Representative Synthesis Workflow.

Experimental Protocol: Synthesis of 5-Fluoro-2-
methylpyridin-3-amine

This protocol is a representative example and may require optimization.
Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2-amine (Intermediate)
e Materials: 2-Chloro-5-fluoro-3-nitropyridine, AQueous ammonia, Ethanol.
e Procedure:
o To a solution of 2-Chloro-5-fluoro-3-nitropyridine in ethanol, add agueous ammonia.

o The reaction mixture is heated in a sealed vessel at a controlled temperature (e.g., 80-100
°C) for several hours.

o Monitor the reaction progress using thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Upon completion, cool the mixture and remove the solvent under reduced pressure.
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o The resulting crude product is purified by recrystallization or column chromatography to
yield 5-Fluoro-3-nitropyridin-2-amine.

Step 2: Synthesis of 5-Fluoro-2-methylpyridin-3-amine (Final Product)

e Materials: 5-Fluoro-3-nitropyridin-2-amine, Methylmagnesium bromide (Grignard reagent) in
a suitable solvent (e.g., THF), Reducing agent (e.g., Hz with Pd/C catalyst).

e Procedure:

[¢]

Dissolve the intermediate, 5-Fluoro-3-nitropyridin-2-amine, in an anhydrous solvent like
tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution in an ice bath and slowly add the methylmagnesium bromide solution.

o Allow the reaction to warm to room temperature and stir until the starting material is
consumed.

o The reaction is then carefully quenched with a saturated aqueous solution of ammonium
chloride.

o The nitro group is subsequently reduced. This can be achieved by catalytic hydrogenation
using palladium on carbon (Pd/C) under a hydrogen atmosphere.

o After the reduction is complete, the catalyst is filtered off.

o The filtrate is concentrated, and the final product, 5-Fluoro-2-methylpyridin-3-amine, is
isolated and purified, typically by column chromatography.

Applications in Drug Discovery and Signhaling
Pathways

5-Fluoro-2-methylpyridin-3-amine is a valuable scaffold for generating compound libraries for
drug discovery. Its primary application is as an intermediate in the synthesis of small-molecule
kinase inhibitors, which are central to many cell signaling pathways implicated in diseases like
cancer and inflammatory conditions.[2] The fluorinated pyridine motif can enhance metabolic
stability and binding affinity.[2] This compound has been cited in patents for the development of
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inhibitors for key kinases such as PIM kinase, Phosphoinositide 3-kinase (PI13K), and p38
mitogen-activated protein kinase (MAPK).[2]

Targeted Signaling Pathways
A. p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a

key role in inflammation and apoptosis.[3][4] Inhibitors targeting p38 MAPK are investigated for

treating inflammatory diseases.
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Caption: p38 MAPK Signaling Pathway Inhibition.
B. PIBK/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades
in human cancers, controlling cell growth, proliferation, and survival.[5][6][7] Pan-PI3K or dual
PI3K/mTOR inhibitors are major areas of oncology research.
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Caption: PI3BK/AKT/mTOR Signaling Pathway Inhibition.
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Table 3: Representative ICso Values for Inhibitors of Targeted Kinases

(Note: These values are for representative inhibitors of each class to provide context on typical
potencies and are not specific to derivatives of 5-Fluoro-2-methylpyridin-3-amine.)

Inhibitor Target Kinase ICs0 (M) Reference(s)
Doramapimod (BIRB

796) p38a MAPK 38 [4]

SB 202190 p38a MAPK 50 [4]

PIM447 PIM1/PIM2 / PIM3 6/18/5 [8]

AZD1208 Pan-PIM 5 [9]

Dactolisib (BEZ235) p110a (PI3K) 4 [10]

Dactolisib (BEZ235) mTOR 6 [10]

Pictilisib (GDC-0941)  p110a (PI3K) 3 [10]

This guide serves as a foundational resource for understanding the synthesis and application
of 5-Fluoro-2-methylpyridin-3-amine. Its utility as a core scaffold in the design of potent and
selective kinase inhibitors highlights its importance in modern drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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